molecular formula C5H7FO3 B1604943 Acetic acid, fluoroacetylmethyl ester CAS No. 62522-71-8

Acetic acid, fluoroacetylmethyl ester

Cat. No. B1604943
CAS RN: 62522-71-8
M. Wt: 134.11 g/mol
InChI Key: YKCRRYAIRGEYPO-UHFFFAOYSA-N
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Description

“Acetic acid, fluoro-, ethyl ester” is a chemical compound with the formula C4H7FO2 . It is an ester, which is a type of organic compound produced by the reaction of carboxylic acids and alcohols .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the fluorination of alkynyl-substituted acetic acids to produce a broad range of optically active tertiary α-alkyl fluorides .


Molecular Structure Analysis

Esters have the general formula RCOOR′, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R′ may be an alkyl group or an aryl group but not a hydrogen atom .


Chemical Reactions Analysis

Esters undergo a chemical reaction with water, which is the reverse of the production of an ester (esterification). The ester is heated with a large excess of water containing a strong-acid catalyst .


Physical And Chemical Properties Analysis

Esters are polar compounds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .

Safety And Hazards

According to the safety data sheets, esters can be flammable and cause severe skin burns and eye damage . They should not be released into the environment and should be stored in a well-ventilated place .

Future Directions

Research trends in ester production show a consistent growth trajectory with minor fluctuations . The increasing interest in the production of value-added organic acids from lignocellulosic biomass stems from the fact that these acids retain a substantial portion of critical elements like carbon and oxygen, aligning seamlessly with the high atomic economy principle .

properties

IUPAC Name

(3-fluoro-2-oxopropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO3/c1-4(7)9-3-5(8)2-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKCRRYAIRGEYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60978115
Record name 3-Fluoro-2-oxopropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, fluoroacetylmethyl ester

CAS RN

62522-71-8
Record name Acetic acid, fluoroacetylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062522718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-2-oxopropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60978115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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